molecular formula C14H17BFNO2 B15297836 2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile

2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile

Cat. No.: B15297836
M. Wt: 261.10 g/mol
InChI Key: FCCDHHFEVMKZFU-UHFFFAOYSA-N
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Description

2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a fluoro-substituted phenyl ring and a dioxaborolane moiety, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile typically involves a multi-step process. One common method is a two-step substitution reaction. Initially, a fluoro-substituted phenyl compound is reacted with a boronic acid derivative under specific conditions to form the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts are frequently used in coupling reactions.

    Solvents: Organic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly employed.

    Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is valuable in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile involves its interaction with specific molecular targets. In coupling reactions, the boronic acid moiety forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds. The fluoro group enhances the compound’s reactivity by stabilizing intermediates and transition states .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H17BFNO2

Molecular Weight

261.10 g/mol

IUPAC Name

2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile

InChI

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)11-6-5-10(7-8-17)9-12(11)16/h5-6,9H,7H2,1-4H3

InChI Key

FCCDHHFEVMKZFU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC#N)F

Origin of Product

United States

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